1-Amino-3-ethoxy-propan-2-ol hydrochloride
Overview
Description
1-Amino-3-ethoxy-propan-2-ol hydrochloride is a chemical compound with the molecular formula C5H13NO2·HCl. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes an amino group, an ethoxy group, and a propanol backbone.
Scientific Research Applications
1-Amino-3-ethoxy-propan-2-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Amino-3-ethoxy-propan-2-ol hydrochloride can be synthesized through several methods. One common approach involves the reaction of 3-chloro-1-propanol with ethylamine, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions typically include moderate temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactors and continuous flow processes. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Amino-3-ethoxy-propan-2-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into simpler amines or alcohols.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can produce a variety of amine derivatives.
Mechanism of Action
The mechanism of action of 1-Amino-3-ethoxy-propan-2-ol hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and ionic interactions with proteins and enzymes, affecting their activity and function. The ethoxy group and propanol backbone contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
1-Amino-2-propanol: Similar structure but lacks the ethoxy group.
3-Amino-1-propanol: Similar structure but with the amino group at a different position.
2-Amino-1-ethoxy-propanol: Similar structure but with the ethoxy group at a different position.
Uniqueness: 1-Amino-3-ethoxy-propan-2-ol hydrochloride is unique due to the specific positioning of its functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized compounds and in research settings.
Properties
IUPAC Name |
1-amino-3-ethoxypropan-2-ol;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO2.ClH/c1-2-8-4-5(7)3-6;/h5,7H,2-4,6H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTWQMJWCDZKWAK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(CN)O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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